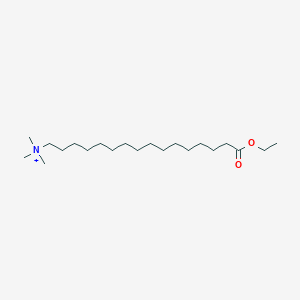
6-Methyl-1-oxido-4-phenyltriazin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-1-oxido-4-phenyltriazin-1-ium is a heterocyclic compound that features a triazine ring structureIt is characterized by the presence of a methyl group and a phenyl group attached to the triazine ring, along with an oxido group, which imparts distinct reactivity and stability to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1-oxido-4-phenyltriazin-1-ium typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a substituted aniline with a nitrile in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as acetonitrile or dimethylformamide to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then subjected to purification processes such as crystallization or chromatography to isolate the pure compound. The use of continuous flow reactors can also be explored to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1-oxido-4-phenyltriazin-1-ium undergoes various chemical reactions, including:
Oxidation: The oxido group can participate in oxidation reactions, leading to the formation of different oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced triazine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted triazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-Methyl-1-oxido-4-phenyltriazin-1-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Methyl-1-oxido-4-phenyltriazin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The oxido group plays a crucial role in these interactions, often forming hydrogen bonds or coordinating with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
1,3,5-Triazine: A basic triazine structure without the methyl and phenyl substitutions.
2,4,6-Trimethyl-1,3,5-triazine: A triazine derivative with three methyl groups.
4-Phenyl-1,2,3-triazine: A triazine compound with a phenyl group but lacking the oxido group.
Uniqueness: 6-Methyl-1-oxido-4-phenyltriazin-1-ium is unique due to the presence of both a methyl and a phenyl group along with an oxido group. This combination imparts distinct chemical properties, making it more versatile in various applications compared to its simpler counterparts .
Properties
CAS No. |
77202-13-2 |
|---|---|
Molecular Formula |
C10H9N3O |
Molecular Weight |
187.20 g/mol |
IUPAC Name |
6-methyl-1-oxido-4-phenyltriazin-1-ium |
InChI |
InChI=1S/C10H9N3O/c1-8-7-10(11-12-13(8)14)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
BNSQKEUWFUGJDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=[N+]1[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yl)methanol](/img/structure/B14448028.png)
![oxalic acid;N-phenyl-N-[2-[3-(2-phenylethyl)-1,3-diazinan-1-yl]ethyl]propanamide](/img/structure/B14448033.png)



![1-[(2,5-Dimethylpyrimidin-4-yl)methyl]aziridine-2-carbonitrile](/img/structure/B14448061.png)


![Benzenamine, N-[(3,4-dimethoxyphenyl)methylene]-4-nitro-](/img/structure/B14448083.png)
![(2S)-2-[(3,5-dinitrobenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B14448092.png)

![4'-Methoxy-2-[(propan-2-yl)amino]-5,6-dihydro[1,1'-biphenyl]-3(4H)-one](/img/structure/B14448109.png)
